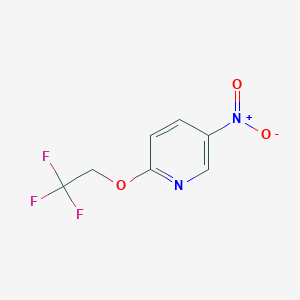
5-硝基-2-(2,2,2-三氟乙氧基)吡啶
描述
Synthesis Analysis
The synthesis of nitro-substituted pyridines and related compounds often involves the introduction of nitro groups to the pyridine ring, which can be achieved through various chemical reactions. For instance, the synthesis of 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers was described, indicating the use of phenylhydrazine derivatives in the synthesis process . Although the exact synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of nitro-substituted pyridines is characterized by the presence of a nitro group attached to the pyridine ring, which can influence the electronic distribution and geometry of the molecule. For example, the X-ray crystal structure of 5-nitro-2-(2-pyridinylthio)-pyridine revealed the conformational aspects of the molecule in different states of matter . This information can be useful in predicting the molecular structure of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, as the presence of the nitro group and a substituent on the pyridine ring would have a significant impact on its conformation.
Chemical Reactions Analysis
Nitro-substituted pyridines can undergo various chemical reactions, including nucleophilic substitutions and interactions with other chemical species. For instance, the reaction of 3-nitro-2H-chromenes with aminoenones resulted in functionalized chromanes . This suggests that the nitro group in such compounds can participate in chemical reactions that lead to the formation of new structures. The chemical reactivity of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine would likely be influenced by both the nitro and the trifluoroethoxy groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted pyridines are influenced by their molecular structure. For example, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine provided insights into its vibrational frequencies and chemical shift values . Similarly, the vibrational characteristics of the hydrazo group in nitro-substituted pyridines were analyzed in relation to inter- and intra-molecular hydrogen bonds . These studies can help infer the properties of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, such as its spectroscopic behavior and potential for hydrogen bonding.
科学研究应用
热内分子羟基化反应
已经研究了5-硝基-2-(2,2,2-三氟乙氧基)吡啶及其衍生物在热内分子羟基化反应中的潜力。研究人员发现,在惰性溶剂中加热这些化合物可以通过分子内氧转移形成羟基化吡啶衍生物。这一过程为进一步的化学转化打开了可能性,扩展了酚到邻苯二酚转化的范围 (Sammes, Serra-Errante, & Tinker, 1979)。
分子轨道研究
通过实验和理论方法,包括X射线晶体学和分子轨道计算,探索了5-硝基-2-(2,2,2-三氟乙氧基)吡啶类似物的分子结构和特性。这些研究为了解这些化合物的构象特征和电子性质提供了见解,这对于理解它们的反应性和在各种化学反应中的潜在应用至关重要 (Amato et al., 1989)。
合成和化学转化
研究还集中在5-硝基-2-吡啉酮衍生物的合成和随后的化学转化上。这些研究已经发现了生产结构复杂化合物的新方法,例如噁唑[3,2-a]吡啶盐及其与各种亲核试剂的反应。这些发现对有机化学中新合成途径的发展具有重要意义 (Bush & Babaev, 2003)。
相关化合物的合成
已经探索了相关化合物的合成,例如2-氯甲基-3-甲基-4-(2,2,2-三氟乙氧基)吡啶,突显了5-硝基-2-(2,2,2-三氟乙氧基)吡啶衍生物在合成有机化学中的多功能性。这些研究有助于更深入地了解结构修饰如何导致具有潜在有用性质的新化合物 (Xu Jun, 2011)。
激发态研究
已经研究了肼基化合物的激发态,包括5-硝基-2-(2,2,2-三氟乙氧基)吡啶衍生物的衍生物,以了解它们的电子吸收和发射光谱。这样的研究对于材料科学中的应用至关重要,特别是在新型发光材料的开发中 (Michalski et al., 2016)。
安全和危害
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
属性
IUPAC Name |
5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-2-1-5(3-11-6)12(13)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIFPOGCBCXTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

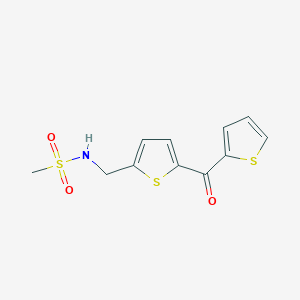
![[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2499995.png)
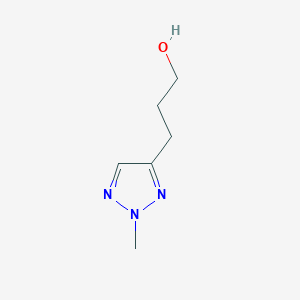
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)
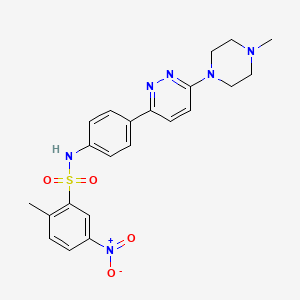
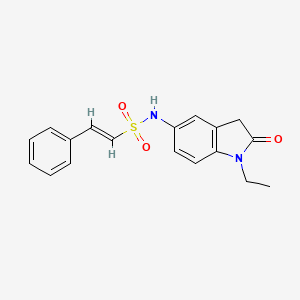
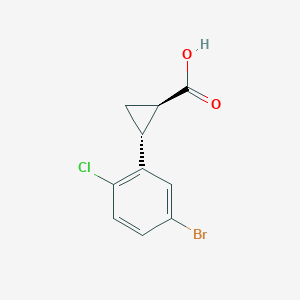
![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)
![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)
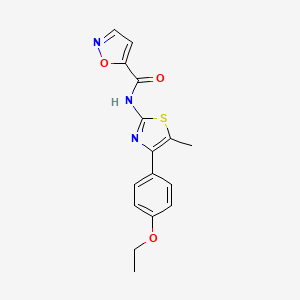
![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)
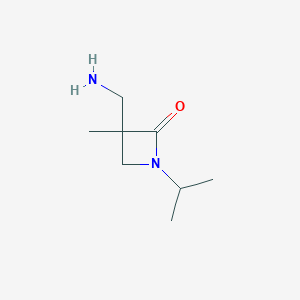
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)
